Cas no 1792-40-1 (2-methyl-5-nitro-1H-1,3-benzodiazole)
2-methyl-5-nitro-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
-
- 2-Methyl-5-nitro-1H-benzoimidazole
- 2-Methyl-5-nitro-1H-benzo[d]imidazole
- 1H-Benzimidazole,2-methyl-6-nitro-
- 2-Methyl-5-nitrobenzimidazole
- 2-Methyl-5-nitrobenzimidazole
- 2-Methyl-6-nitro-1H-benzimidazole
- Benzimidazole, 2-methyl-5-nitro-
- 1H-Benzimidazole,2-methyl-5-nitro-(9CI)
- 2-methyl-5(6)-nitro-1H-benzimidazole
- 2-Methyl-5-nitro-1H-1,3-benzodiazole
- 2-METHYL-5-NITRO-1H-BENZIMIDAZOLE
- 5(6)-nitro 2-methyl benzimidazole
- 5-nitro-2-methyl-1H-benzimidazole
- 5-nitro-2-methyl-1H-benzo[d]imidazole
- 5-NITRO-2-METHYLBENZIMIDAZOLE
- 1H-BENZIMIDAZOLE, 2-METHYL-5-NITRO-
- 1H-Benzimidazole, 2-methyl-6-nitro-
- VDP9EXS9EW
- 2-Methyl-6-nitro-1H-benzo[d]imidazole
- 2-Methyl-6-nitrobenzimidazole
- RKRXTVLCZDPERO-UHFFFAOYSA-N
- NSC
- CHEMBL353026
- EINECS 217-259-2
- DTXSID60170778
- MLS001018619
- NCGC00246006-01
- NS00025901
- Oprea1_842002
- AKOS000267994
- FT-0683734
- Benzimidazole, 2-methyl-5(or 6)-nitro-
- METHYL-5-NITROBENZIMIDAZOLE, 2-
- AB00446
- NSC-38853
- CS-W005802
- HMS2640A23
- BB 0219454
- 2-Methyl-5-nitro-1H-benzimidazole #
- EU-0051637
- EN300-16426
- MFCD00748168
- MFCD00005599
- NSC38853
- 2-Methyl-6-nitro-1H-benzoimidazole
- AMY16393
- InChI=1/C8H7N3O2/c1-5-9-7-3-2-6(11(12)13)4-8(7)10-5/h2-4H,1H3,(H,9,10
- VU0103534-3
- UNII-VDP9EXS9EW
- FT-0691785
- SCHEMBL4328210
- BDBM50404900
- F3351-0432
- Z55693114
- SY083565
- NSC 38853
- AKOS003573668
- SMR000354804
- Q27291774
- 1792-40-1
- DS-2199
- Oprea1_267761
- STK792962
- 89843-46-9
- DB-016802
- ALBB-013493
- benzimidazole, 2-methyl-5(6)-nitro-
- 2-methyl-5-nitro-1H-1,3-benzodiazole
-
- MDL: MFCD00748168
- Inchi: 1S/C8H7N3O2/c1-5-9-7-3-2-6(11(12)13)4-8(7)10-5/h2-4H,1H3,(H,9,10)
- InChI Key: RKRXTVLCZDPERO-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC2=C(C=1)NC(C)=N2)=O
Computed Properties
- Exact Mass: 177.05400
- Monoisotopic Mass: 177.053826
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 74.5
Experimental Properties
- Density: 1.437
- Boiling Point: 446°C at 760 mmHg
- Flash Point: 223.5°C
- PSA: 74.50000
- LogP: 2.30270
2-methyl-5-nitro-1H-1,3-benzodiazole Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazard Category Code: 22-37/38-41
- Safety Instruction: 26-39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature(BD77042)
2-methyl-5-nitro-1H-1,3-benzodiazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-methyl-5-nitro-1H-1,3-benzodiazole Pricemore >>
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2-methyl-5-nitro-1H-1,3-benzodiazole Suppliers
2-methyl-5-nitro-1H-1,3-benzodiazole Related Literature
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Alexander V. Aksenov,Alexander N. Smirnov,Nicolai A. Aksenov,Asiyat S. Bijieva,Inna V. Aksenova,Michael Rubin Org. Biomol. Chem. 2015 13 4289
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2. 223. Quinoxalines and related compounds. Part VI. Substitution of 2,3-dihydroxyquinoxaline and its 1,4-dimethyl derivativeG. W. H. Cheeseman J. Chem. Soc. 1962 1170
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3. 692. Diazepines. Part III. Some benzodiazepinesDouglas Lloyd,Ronald H. McDougall,Donald R. Marshall J. Chem. Soc. 1965 3785
Additional information on 2-methyl-5-nitro-1H-1,3-benzodiazole
2-Methyl-5-Nitro-1H-1,3-Benzodiazole (CAS No. 1792-40-1): An Overview and Recent Developments
2-Methyl-5-nitro-1H-1,3-benzodiazole (CAS No. 1792-40-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzodiazoles, which are characterized by their unique chemical structure and diverse biological activities. The methyl and nitro substituents on the benzodiazole ring contribute to its distinct properties, making it a valuable candidate for various applications.
The benzodiazole core is well-known for its ability to interact with biological targets, particularly in the central nervous system (CNS). Compounds derived from this scaffold have been extensively studied for their potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties. The presence of the nitro group in 2-methyl-5-nitro-1H-1,3-benzodiazole adds an additional layer of complexity and reactivity, which can be harnessed for the development of novel drugs.
Recent research has highlighted the potential of 2-methyl-5-nitro-1H-1,3-benzodiazole in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry explored the use of this compound as a lead structure for developing new antiparasitic agents. The researchers found that 2-methyl-5-nitro-1H-1,3-benzodiazole exhibited potent activity against several parasitic species, including Trypanosoma cruzi and Leishmania donovani. This finding opens up new avenues for the treatment of neglected tropical diseases.
In another study, published in the Bioorganic & Medicinal Chemistry Letters, scientists investigated the role of 2-methyl-5-nitro-1H-1,3-benzodiazole in modulating GABA receptors. The results showed that this compound could selectively bind to specific subtypes of GABA receptors, suggesting its potential as a targeted therapy for neurological disorders such as epilepsy and anxiety disorders. The selectivity and potency of 2-methyl-5-nitro-1H-1,3-benzodiazole make it an attractive candidate for further drug development.
The synthetic accessibility of 2-methyl-5-nitro-1H-1,3-benzodiazole is another factor that contributes to its appeal in pharmaceutical research. Various synthetic routes have been reported in the literature, allowing for efficient and scalable production. One notable method involves the reaction of 2-methylbenzimidazole with nitric acid under controlled conditions. This approach not only simplifies the synthesis but also ensures high yields and purity.
Beyond its therapeutic applications, 2-methyl-5-nitro-1H-1,3-benzodiazole has also been explored for its potential as a fluorescent probe. A study published in the Journal of Fluorescence demonstrated that this compound exhibits strong fluorescence properties when conjugated with certain dyes. This characteristic makes it useful for bioimaging applications, where it can be used to visualize cellular processes and interactions at the molecular level.
In conclusion, 2-methyl-5-nitro-1H-1,3-benzodiazole (CAS No. 1792-40-1) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable tool for developing new therapies and diagnostic tools. As research continues to uncover new insights into its properties and mechanisms of action, 2-methyl-5-nitro-1H-1,3-benzodiazole is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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